Head-to-Head in Vivo Serotonergic Activity: Desmethylsertraline vs. Sertraline
In a direct head-to-head comparison using rat models, desmethylsertraline (DMS) was found to be completely ineffective at elevating extracellular serotonin (5-HT) or inhibiting dorsal raphe neuronal firing, in stark contrast to its parent compound, sertraline [1].
| Evidence Dimension | Central 5-HT reuptake inhibition in vivo |
|---|---|
| Target Compound Data | No effect on extracellular 5-HT; No effect on dorsal raphe cell firing at 1,000 µg/kg i.v. |
| Comparator Or Baseline | Sertraline: Dose-dependent increase in extracellular 5-HT; ED50 for dorsal raphe cell firing inhibition = 52 µg/kg i.v. |
| Quantified Difference | >19-fold difference in ED50 (Desmethylsertraline is essentially inactive at tested dose) |
| Conditions | Rat microdialysis (striatum) and electrophysiology (dorsal raphe nucleus) |
Why This Matters
This definitive in vivo data demonstrates desmethylsertraline is pharmacologically inert in key models of central serotonergic activity, making it an essential negative control for mechanistic studies, whereas sertraline or other active analogs cannot serve this purpose.
- [1] Sprouse, J., Clarke, T., Reynolds, L., Heym, J., & Rollema, H. (1996). Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo. Neuropsychopharmacology, 14(4), 225-231. View Source
